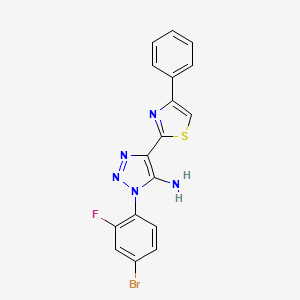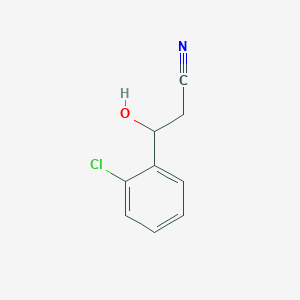
beta-Hydroxy-2-chlorobenzenepropanenitrile
説明
Beta-Hydroxy-2-chlorobenzenepropanenitrile is a chemical compound with the molecular formula C9H8ClNO . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of beta-Hydroxy-2-chlorobenzenepropanenitrile consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight is 181.62.科学的研究の応用
Anticonvulsant and Antinociceptive Agent
3-(2-chlorophenyl)-3-hydroxypropanenitrile: has been studied for its potential as an anticonvulsant and antinociceptive agent. A series of derivatives of this compound showed promising results in acute models of epilepsy and pain management . The most active derivative demonstrated more beneficial ED50 and protective index values than the reference drug, valproic acid, in maximal electroshock (MES) and psychomotor seizure tests . This suggests a potential application in the development of new treatments for epilepsy and neuropathic pain.
Interaction with Neuronal Channels
The compound’s derivatives have been evaluated for their affinity for voltage-gated sodium and calcium channels , as well as GABA A and TRPV1 receptors . The interaction with these neuronal channels is crucial for the modulation of nerve impulses, which can be beneficial for treating various neurological disorders.
Neuroprotective Properties
Research indicates that 3-(2-chlorophenyl)-3-hydroxypropanenitrile and its derivatives do not exhibit significant cytotoxic effects, suggesting potential neuroprotective properties . This could be valuable in the development of drugs aimed at protecting nerve cells from damage or degeneration.
Chemical Synthesis and Industrial Applications
As a chemical intermediate, beta-Hydroxy-2-chlorobenzenepropanenitrile can be used in the synthesis of various organic compounds. Its structural properties make it suitable for creating complex molecules that can serve in industrial applications, such as the production of polymers or other synthetic materials .
Research Tool in Pharmacology
Given its activity on different neuronal channels, the compound can be used as a research tool in pharmacological studies to understand the functioning of these channels and the development of related disorders .
Potential Psychoactive Substance
While not directly related to 3-(2-chlorophenyl)-3-hydroxypropanenitrile , its structural analog, βOH-2C-B , is a psychedelic phenethylamine of the 2C family and is considered a novel psychoactive substance . This highlights the potential for derivatives of 3-(2-chlorophenyl)-3-hydroxypropanenitrile to be studied for their psychoactive properties.
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors . For instance, some compounds interact with propionyl-CoA carboxylase, a key enzyme in energy metabolism . Other compounds, such as pyrazole derivatives, have shown diverse pharmacological effects, including antiviral and anti-inflammatory activities .
Mode of Action
Similar compounds have been found to modulate the activity of their target enzymes or receptors, leading to changes in cellular processes . For example, some compounds manage CoA levels by modulating pantothenate kinases .
Biochemical Pathways
For instance, some compounds have been found to affect energy metabolism by interacting with CoA, a helper molecule essential for this process . Other compounds, such as indole derivatives, have been found to have diverse biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have different pharmacokinetic properties and lipid solubility, resulting in agents with differing rates of elimination, concentrations, volumes of distribution, and potencies .
Result of Action
For instance, some compounds have shown potential as treatments for metabolic disorders like propionic acidemia . Others, such as pyrazole derivatives, have demonstrated antiviral and anti-inflammatory activities .
Action Environment
For example, some compounds are highly soluble in water and quite volatile, making them prone to drift . These factors can influence the compound’s action and efficacy.
特性
IUPAC Name |
3-(2-chlorophenyl)-3-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEQAWBTLBNXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC#N)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Hydroxy-2-chlorobenzenepropanenitrile | |
CAS RN |
84466-39-7 | |
| Record name | 3-(2-chlorophenyl)-3-hydroxypropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

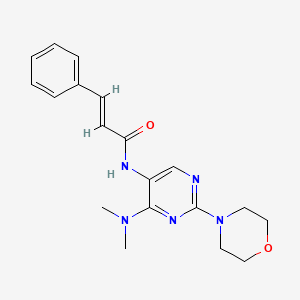
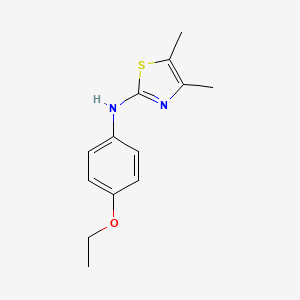
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950685.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2,3-dimethoxy-11-(4-methoxyphenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2950688.png)
![2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2950689.png)
![5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-amine](/img/structure/B2950690.png)
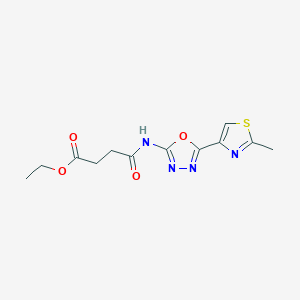
![5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2950695.png)
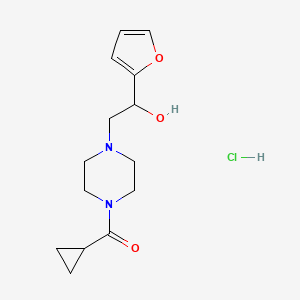
![2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2950702.png)
![1-Methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B2950703.png)

